Cas no 1807101-73-0 (Methyl 4-bromo-6-hydroxynicotinate)
Methyl 4-bromo-6-hydroxynicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-bromo-6-hydroxynicotinate
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- Inchi: 1S/C7H6BrNO3/c1-12-7(11)4-3-9-6(10)2-5(4)8/h2-3H,1H3,(H,9,10)
- InChI Key: YQVADEFDUZGWCV-UHFFFAOYSA-N
- SMILES: BrC1=CC(NC=C1C(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 293
- XLogP3: 0.2
- Topological Polar Surface Area: 55.4
Methyl 4-bromo-6-hydroxynicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012797-250mg |
Methyl 4-bromo-6-hydroxynicotinate |
1807101-73-0 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029012797-1g |
Methyl 4-bromo-6-hydroxynicotinate |
1807101-73-0 | 95% | 1g |
$3,068.70 | 2022-03-31 |
Methyl 4-bromo-6-hydroxynicotinate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Methyl 4-bromo-6-hydroxynicotinate
Methyl 4-bromo-6-hydroxynicotinate (CAS No. 1807101-73-0): A Comprehensive Overview
Methyl 4-bromo-6-hydroxynicotinate (CAS No. 1807101-73-0) is a significant compound in the field of chemical and pharmaceutical research, exhibiting unique structural and functional properties that make it valuable for various applications. This compound, characterized by its 4-bromo and 6-hydroxynicotinate substituents, has garnered attention due to its potential in drug development, agrochemical formulations, and synthetic chemistry.
The molecular structure of Methyl 4-bromo-6-hydroxynicotinate consists of a nicotinic acid derivative with bromine and hydroxyl functional groups strategically positioned. This arrangement imparts distinct reactivity, making it a versatile intermediate in organic synthesis. The presence of the 4-bromo moiety allows for further functionalization via cross-coupling reactions, while the 6-hydroxynicotinate group facilitates hydrogen bonding interactions, enhancing its solubility and bioavailability in aqueous environments.
In recent years, Methyl 4-bromo-6-hydroxynicotinate has been extensively studied for its pharmacological properties. Research indicates that this compound exhibits promising biological activity, particularly in the modulation of enzyme kinetics and receptor interactions. Its structural analogs have been explored for their potential in treating neurological disorders, inflammation, and metabolic diseases. The bromine atom serves as a handle for further derivatization, enabling the synthesis of novel molecules with enhanced therapeutic efficacy.
The compound's role in synthetic chemistry is equally noteworthy. Methyl 4-bromo-6-hydroxynicotinate serves as a key intermediate in the preparation of complex organic molecules, including heterocyclic compounds and pharmaceutical intermediates. Its reactivity with various nucleophiles allows for the construction of diverse molecular frameworks, which are essential for developing new drugs and materials. The hydroxyl group also participates in esterification reactions, contributing to the synthesis of esters that are widely used in medicinal chemistry.
The agrochemical sector has also recognized the potential of Methyl 4-bromo-6-hydroxynicotinate. Its derivatives have been investigated for their herbicidal and fungicidal properties, offering new solutions to crop protection challenges. The compound's ability to interact with biological targets at low concentrations makes it an attractive candidate for developing environmentally friendly agrochemicals that minimize ecological impact.
The latest research on Methyl 4-bromo-6-hydroxynicotinate has revealed its significance in drug discovery pipelines. Studies have demonstrated its ability to inhibit certain enzymes implicated in cancer progression, suggesting its potential as an anticancer agent. Additionally, its interaction with biological pathways related to inflammation has opened avenues for developing anti-inflammatory therapies. These findings underscore the importance of this compound in advancing therapeutic strategies across multiple disease areas.
The synthesis of Methyl 4-bromo-6-hydroxynicotinate involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the bromination of nicotinic acid derivatives followed by esterification to introduce the methyl group at the carboxyl terminus. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.
The chemical properties of Methyl 4-bromo-6-hydroxynicotinate, including its solubility profile and stability under various conditions, make it a suitable candidate for industrial-scale production. Its compatibility with standard purification techniques such as column chromatography and recrystallization ensures efficient isolation and formulation into final products. These attributes contribute to its widespread adoption in both academic research laboratories and industrial settings.
In conclusion, Methyl 4-bromo-6-hydroxynicotinate (CAS No. 1807101-73-0) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse functionalization pathways, making it a valuable building block for developing novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance in addressing global health challenges is likely to grow even further.
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